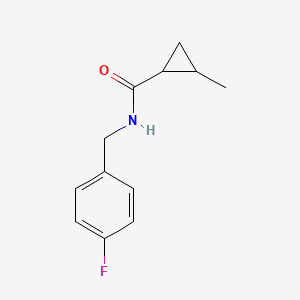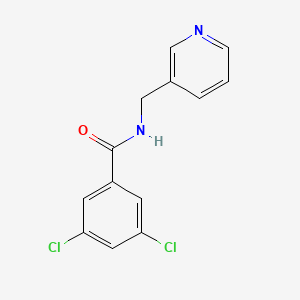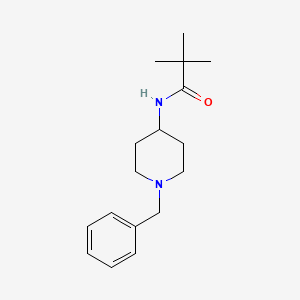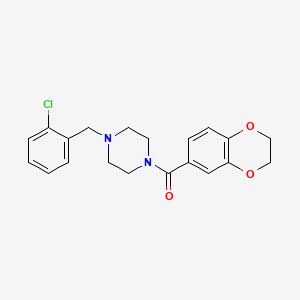
N-(4-fluorobenzyl)-2-methylcyclopropanecarboxamide
Overview
Description
N-(4-fluorobenzyl)-2-methylcyclopropanecarboxamide, commonly known as FMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FMCC is a cyclopropane-based compound that has shown promising results in various biological assays, making it a popular choice for researchers working in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of FMCC is not yet fully understood. However, it is believed that FMCC exerts its biological effects by binding to specific protein targets in the body. These protein targets are involved in various cellular processes, including cell growth, proliferation, and inflammation. By binding to these targets, FMCC can modulate their activity, leading to its biological effects.
Biochemical and Physiological Effects:
FMCC has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that FMCC can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, FMCC has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory conditions.
Advantages and Limitations for Lab Experiments
FMCC has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities with high purity. Additionally, FMCC has been shown to exhibit potent biological activity, making it a useful tool for studying various cellular processes. However, one limitation of FMCC is its relatively narrow range of biological activity. While it has shown promising results in various assays, its activity is limited to specific protein targets, making it less versatile than other compounds.
Future Directions
There are several potential future directions for research involving FMCC. One potential area of research is the development of FMCC-based cancer therapies. FMCC has shown potent anti-cancer activity in various assays, making it a promising candidate for the development of new cancer treatments. Additionally, FMCC has shown potential as a treatment for various inflammatory conditions, making it an attractive target for research in this area. Future research could also focus on identifying additional protein targets for FMCC, expanding its range of biological activity.
Scientific Research Applications
FMCC has been extensively studied for its potential applications in various fields of research. One of the most significant areas of research involving FMCC is its potential as a therapeutic agent. FMCC has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, FMCC has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory conditions.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-8-6-11(8)12(15)14-7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAWCQGNPRMSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methylpiperazine](/img/structure/B4430557.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B4430565.png)
![2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430570.png)

![1-[(4-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4430590.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)
![2-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4430598.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4430626.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)

![1-(cyclopentylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4430655.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)

